Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine
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Overview
Description
N,2-dimethyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the second carbon of the benzene ring are replaced by methyl groups, and a trifluoromethyl group is attached to the third carbon of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of 3-(trifluoromethyl)aniline: One common method involves the methylation of 3-(trifluoromethyl)aniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Bromination and Subsequent Methylation: Another method involves the bromination of 3-(trifluoromethyl)aniline followed by methylation using trimethyl phosphate.
Industrial Production Methods: Industrial production typically involves large-scale methylation reactions using efficient and cost-effective methylating agents under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-dimethyl-3-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs with trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of drugs .
Industry:
Mechanism of Action
The mechanism of action of N,2-dimethyl-3-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar structure but with both methyl groups attached to the nitrogen atom.
N,N-Dimethyl-2-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group attached to the second carbon of the benzene ring.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with only one methyl group attached to the nitrogen atom.
Uniqueness: N,2-dimethyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the methyl and trifluoromethyl groups, which imparts distinct chemical and physical properties compared to its analogs. This unique structure can result in different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
N,2-dimethyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-6-7(9(10,11)12)4-3-5-8(6)13-2/h3-5,13H,1-2H3 |
InChI Key |
RQJQCXJKQDPIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC)C(F)(F)F |
Origin of Product |
United States |
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